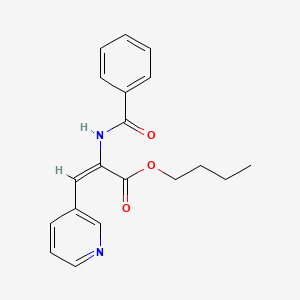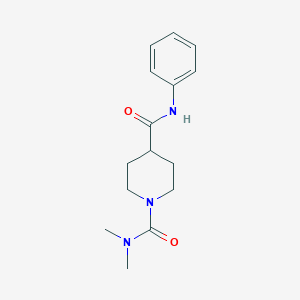
butyl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a benzamido group, a pyridinyl group, and a butyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate typically involves the esterification of the corresponding carboxylic acid with butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
Butyl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: The major products are carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major products are alcohols or amines.
Substitution: The products depend on the nucleophile used; common products include substituted esters or amides.
科学的研究の応用
Butyl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of butyl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Butyl acrylate: Similar ester structure but lacks the benzamido and pyridinyl groups.
Benzyl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate: Similar structure but with a benzyl group instead of a butyl group.
Uniqueness
Butyl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both benzamido and pyridinyl groups allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
butyl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-3-12-24-19(23)17(13-15-8-7-11-20-14-15)21-18(22)16-9-5-4-6-10-16/h4-11,13-14H,2-3,12H2,1H3,(H,21,22)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOCDYUUEINHKP-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=CC1=CN=CC=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C(=C\C1=CN=CC=C1)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1-({6-[(cyclopropylmethyl)amino]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5310889.png)
![4-{3-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5310903.png)

![N~4~-[(2-phenyl-1,3-thiazol-4-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5310930.png)
![2-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B5310954.png)
![N-methyl-N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5310962.png)
![N-cyclopentyl-7-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5310967.png)
![3-Chlorobenzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B5310973.png)
![2-[2-(2-bromophenyl)vinyl]-4-quinolinol](/img/structure/B5310980.png)
![benzyl 3-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]propanoate](/img/structure/B5310988.png)
![N-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid](/img/structure/B5310994.png)

![(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-1-[2-(dimethylamino)ethyl]-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B5311015.png)
![3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione](/img/structure/B5311017.png)
